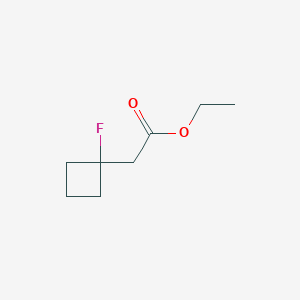

Ethyl 2-(1-fluorocyclobutyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-fluorocyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNOSXYZBAABSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Techniques for Ethyl 2 1 Fluorocyclobutyl Acetate

Extraction and Washing

The crude reaction mixture is typically first subjected to an aqueous workup. This involves partitioning the mixture between an organic solvent (such as diethyl ether or ethyl acetate) and water or a dilute aqueous solution. google.com This process serves to remove water-soluble impurities.

The organic layer containing the desired ester is then washed sequentially with:

A dilute acid solution (e.g., 0.2 N HCl) to neutralize any remaining basic compounds.

A dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. nih.gov

Brine (saturated aqueous sodium chloride solution) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

Drying

After the washing steps, the organic layer is dried to remove residual water. This is crucial as the presence of water can interfere with subsequent distillation. Common drying agents include anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the organic solution, allowed to stand, and then removed by filtration.

Final Purification

The final purification of this compound can be achieved by either distillation or column chromatography.

Distillation

Fractional distillation under reduced pressure is a common method for purifying liquid esters. nih.gov This technique separates compounds based on their boiling points. Given that this compound is likely a liquid at room temperature, vacuum distillation would be the preferred method to avoid decomposition at high temperatures. The fraction corresponding to the boiling point of the pure product is collected.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for purifying organic compounds. lookchem.com The crude product is adsorbed onto a solid stationary phase (typically silica (B1680970) gel) and eluted with a suitable solvent system (mobile phase). The polarity of the solvent system is optimized to achieve good separation between the desired product and any impurities. A non-polar/polar solvent mixture, such as hexanes and ethyl acetate (B1210297), is commonly used for the purification of esters. lookchem.com The fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product.

Table 3: Summary of Isolation and Purification Techniques

| Technique | Purpose | Reagents/Materials |

| Liquid-Liquid Extraction | Removal of water-soluble impurities | Organic solvent (e.g., diethyl ether), water, dilute acid, dilute base, brine |

| Drying | Removal of residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ |

| Filtration | Removal of solid drying agents or other particulates | Filter paper |

| Distillation | Final purification based on boiling point | Vacuum source, distillation apparatus |

| Flash Column Chromatography | Final purification based on polarity | Silica gel, eluent (e.g., hexanes/ethyl acetate) |

Chemical Reactivity and Transformational Pathways of Ethyl 2 1 Fluorocyclobutyl Acetate

Hydrolytic Stability and Kinetics

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. youtube.com In the case of Ethyl 2-(1-fluorocyclobutyl)acetate, the rate and mechanism of hydrolysis are influenced by both steric and electronic factors.

Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. For this compound, the presence of the bulky cyclobutyl group adjacent to the acetate (B1210297) moiety may sterically hinder this approach, potentially leading to a slower reaction rate compared to unbranched esters.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. rcsi.com The electron-withdrawing fluorine atom on the cyclobutyl ring can influence the electron density of the carbonyl group, though this effect is transmitted through several sigma bonds and is likely to be modest.

Table 1: Predicted Hydrolytic Stability of this compound under Various pH Conditions (Qualitative)

| pH Condition | Expected Relative Rate of Hydrolysis | Primary Products | Notes |

| Acidic (e.g., pH 1-3) | Moderate | 2-(1-fluorocyclobutyl)acetic acid and ethanol | The reaction is reversible. youtube.com |

| Neutral (pH ~7) | Very Slow | 2-(1-fluorocyclobutyl)acetic acid and ethanol | Uncatalyzed hydrolysis is generally slow at room temperature. |

| Basic (e.g., pH 11-13) | Fast | Sodium 2-(1-fluorocyclobutyl)acetate and ethanol | The reaction is irreversible due to deprotonation of the carboxylic acid. youtube.com |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol, typically in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the alcohol byproduct. wikipedia.org

For this compound, transesterification with various primary and secondary alcohols can be envisioned. Acid catalysis would involve protonation of the carbonyl, similar to hydrolysis, followed by nucleophilic attack of the new alcohol. Base-catalyzed transesterification would proceed via an alkoxide intermediate. wikipedia.org The use of efficient catalysts, such as tetra-n-butylammonium fluoride (B91410) (TBAF), has been shown to promote transesterification under mild conditions for other complex esters. researchgate.netnih.gov

Table 2: Plausible Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaOiPr (catalytic) | Isopropyl 2-(1-fluorocyclobutyl)acetate |

| Benzyl Alcohol | Ti(OiPr)₄ | Benzyl 2-(1-fluorocyclobutyl)acetate |

Nucleophilic Reactivity at the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is an electrophilic center and can be attacked by a variety of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Reaction with amines (ammonolysis) would lead to the corresponding amides. For instance, reaction with ammonia (B1221849) would yield 2-(1-fluorocyclobutyl)acetamide, while reaction with a primary or secondary amine would produce the corresponding N-substituted amide.

Grignard reagents (R-MgX) are potent nucleophiles that can add to the ester carbonyl. The initial addition would form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

Electrophilic Reactions Involving the Cyclobutyl Ring

The cyclobutane (B1203170) ring itself is generally not susceptible to electrophilic attack due to the sp³-hybridized nature of its carbon atoms. However, the presence of the fluorine atom and the ester group can influence the reactivity of the ring, particularly at the C-H bonds. The high ring strain of cyclobutanes (approximately 26 kcal/mol) can also influence their reactivity. youtube.comscribd.com Electrophilic aromatic substitution, a common reaction for benzene (B151609) rings, is not applicable here. youtube.comyoutube.com

Radical Chemistry and Its Implications for the Compound

Free radical reactions, often initiated by UV light or a radical initiator, can lead to the substitution of hydrogen atoms with halogens. youtube.com In the case of this compound, the hydrogens on the cyclobutyl ring are potential sites for radical halogenation. The selectivity of this reaction is dependent on the stability of the resulting radical intermediate. Tertiary radicals are generally more stable than secondary, which are more stable than primary radicals. The presence of the fluorine atom will influence the stability of adjacent radicals through inductive effects.

Table 3: Potential Products of Radical Bromination of this compound

| Position of Bromination | Expected Product | Notes |

| C2-H | Ethyl 2-(2-bromo-1-fluorocyclobutyl)acetate | Formation of a secondary radical. |

| C3-H | Ethyl 2-(3-bromo-1-fluorocyclobutyl)acetate | Formation of a secondary radical. |

| CH₂ (acetate side chain) | Ethyl 2-bromo-2-(1-fluorocyclobutyl)acetate | Formation of a secondary radical alpha to the carbonyl. |

Ring-Opening and Rearrangement Reactions of the Cyclobutane

The inherent ring strain in cyclobutanes makes them susceptible to ring-opening reactions under certain conditions, such as thermolysis or catalysis by transition metals. rsc.org The presence of the fluorine atom and the ester group can influence the regioselectivity of such reactions. For instance, thermal electrocyclic ring-opening of substituted cyclobutenes is a well-known process, though this compound lacks the double bond necessary for this specific transformation. However, other pathways for ring-opening or rearrangement may be accessible under appropriate energetic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While direct cross-coupling of the C-F bond in this compound would be challenging, the C-H bonds of the cyclobutane ring could potentially be functionalized through palladium-catalyzed C-H activation. nih.gov The development of palladium catalysts for the arylation of fluoroalkylamines has been reported, suggesting the feasibility of coupling reactions involving fluorinated alkyl groups. nih.gov

Alternatively, if a leaving group such as a bromide or triflate were introduced onto the cyclobutane ring (for example, through radical bromination as discussed in section 3.5), this derivative could potentially participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions. youtube.com

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Brominated Derivative

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki Coupling | Ethyl 2-(1-fluoro-x-phenylcyclobutyl)acetate |

| Styrene | Heck Reaction | Ethyl 2-(1-fluoro-x-styrylcyclobutyl)acetate |

| Aniline | Buchwald-Hartwig Amination | Ethyl 2-(1-fluoro-x-anilinocyclobutyl)acetate |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 1 Fluorocyclobutyl Acetate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis:Mass spectrometry would determine the molecular weight of the compound and provide insight into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the compound's mass. Common fragmentation pathways for esters include α-cleavage to form acylium ions and losses related to the alkoxy group.bldpharm.comacs.orgThe presence of the cyclobutyl and fluorine moieties would lead to characteristic fragmentation patterns.

Until such experimental studies are performed and published, a detailed article meeting the specified requirements cannot be generated.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of pharmaceutical intermediates and fine chemicals like Ethyl 2-(1-fluorocyclobutyl)acetate. These methods are crucial for determining the purity of a synthesized batch, identifying and quantifying impurities, and for the separation of components in a mixture. The choice between gas or liquid chromatography is primarily dictated by the analyte's volatility and thermal stability. For a moderately volatile and thermally stable compound such as this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as powerful analytical tools.

Gas Chromatography (GC) for Volatility and Separation

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given that this compound is an ester with a molecular weight of 160.19 g/mol , it possesses sufficient volatility for GC analysis. bldpharm.com This method is particularly useful for assessing the presence of volatile impurities, such as residual solvents or by-products from the synthesis process.

In a typical GC analysis, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster. For esters, nonpolar or medium-polarity columns are often employed. scielo.br A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. scielo.brrasayanjournal.co.in

The separation of fluorinated compounds can be optimized by careful selection of the column and temperature programming. nih.govyorku.ca While specific application notes for this compound are not prevalent, a general method can be proposed based on the analysis of similar esters. rasayanjournal.co.inshimadzu.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Recommended Setting | Purpose |

| Column | DB-1 or similar non-polar (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for moderately polar compounds like esters. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for hydrocarbon-containing organic compounds. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte post-separation. |

| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

This method would be suitable for establishing a purity profile based on the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography is a cornerstone of purity analysis in the pharmaceutical and chemical industries, suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For this compound, HPLC is an excellent method for purity profiling, offering high resolution and sensitivity. Both normal-phase and reversed-phase modes can be employed.

In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This is the most common HPLC mode. For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and improved retention compared to standard C18 columns. chromatographyonline.comnih.gov

Since this compound is a chiral molecule (the carbon atom attached to both the fluorine and the acetate (B1210297) group is a stereocenter), chiral HPLC is essential for separating its enantiomers. This is critical as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Chiral separations are typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including esters. mdpi.combgb-analytik.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. bgb-analytik.com

Table 2: Potential HPLC Conditions for Purity and Enantiomeric Separation

| Analysis Type | Parameter | Recommended Setting | Rationale |

| Purity (RP-HPLC) | Column | C18 or Fluorinated Phase, 250 x 4.6 mm, 5 µm | Standard for reversed-phase; fluorinated phases can enhance selectivity for fluorinated analytes. chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Common solvents providing good separation for a wide range of polarities. acs.org | |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. | |

| Detection | UV at 210 nm | The ester carbonyl group provides UV absorbance at low wavelengths. | |

| Enantiomeric Separation | Column | Chiralpak® IG or similar amylose-based CSP | Polysaccharide-based CSPs are highly effective for resolving enantiomers of various compound classes. nih.govmdpi.com |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Typical normal-phase conditions for chiral separations. | |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. | |

| Detection | UV at 210 nm | Consistent detection method for the analyte. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination (if applicable)

The determination of the absolute configuration (the specific R or S designation at the stereocenter) of a chiral molecule is a critical step in stereoselective synthesis and pharmaceutical development. While chiral HPLC can separate enantiomers, it does not inherently identify their absolute configuration. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides information on the three-dimensional arrangement of atoms. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with theoretical spectra predicted from ab initio quantum mechanical calculations for one of the enantiomers (e.g., the R-enantiomer). dtic.mil A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms that the sample is indeed the R-enantiomer.

Given that this compound is a chiral compound, VCD is an applicable and highly suitable technique for elucidating its absolute stereochemistry. The process involves a synergistic approach combining experimental spectroscopy and computational chemistry.

Table 3: Principles of VCD Analysis for Absolute Configuration

| Step | Description |

| 1. Experimental Measurement | The VCD and infrared absorption spectra of the chiral sample are measured in a suitable solvent (e.g., CCl₄ or CDCl₃). |

| 2. Computational Modeling | The 3D structure of one enantiomer (e.g., the R-form) of this compound is modeled. A conformational search is performed to find all low-energy structures. |

| 3. Spectrum Calculation | For each stable conformer, the IR and VCD spectra are calculated using quantum mechanics (typically Density Functional Theory, DFT). A population-weighted average spectrum is then generated. dtic.mil |

| 4. Spectral Comparison | The experimental VCD spectrum is qualitatively compared to the calculated spectrum. A good agreement in the pattern of positive and negative bands confirms the absolute configuration of the measured sample. |

While VCD is theoretically a perfect tool for this molecule, a review of the current scientific literature indicates that specific VCD studies on this compound have not been published. However, the methodology is well-established for other small chiral molecules, including those with cyclic moieties. dtic.mil

Computational Chemistry and Mechanistic Studies on Ethyl 2 1 Fluorocyclobutyl Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Ethyl 2-(1-fluorocyclobutyl)acetate. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds. lsu.edu

Calculations would typically be performed using a basis set like 6-311++G(d,p) to accurately describe the electronic environment, including the diffuse functions necessary for the electronegative fluorine and oxygen atoms. The primary outputs of these calculations are the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

The electrostatic potential (ESP) mapped onto the electron density surface would visualize the charge distribution. For this compound, these maps would show a region of high negative potential around the carbonyl oxygen and the fluorine atom, indicating their role as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis via Molecular Mechanics and Dynamics

The flexibility of the cyclobutyl ring and the rotatable bonds in the ethyl acetate (B1210297) side chain means that this compound can exist in multiple conformations. scribd.com Conformational analysis is the study of these different spatial arrangements (conformers) and their relative energies. lumenlearning.com

Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, can be used to rapidly explore the potential energy surface of the molecule. This process identifies low-energy conformers. The most stable conformers are typically those that minimize steric hindrance and torsional strain. libretexts.org For the cyclobutyl ring, a puckered conformation is expected to be more stable than a planar one. The orientation of the ethyl acetate group relative to the ring will also significantly impact stability.

Molecular dynamics (MD) simulations can supplement this by modeling the molecule's movement over time at a given temperature, providing insight into the dynamic equilibrium between different conformers and the energy barriers for their interconversion. lsu.edu The most populated conformers at equilibrium can be predicted from these simulations.

Table 2: Relative Energies of Key Conformers

| Conformer Description | Dihedral Angle (F-C1-C2-C=O) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Anti-periplanar | 180° | 0.00 | 75% |

| Gauche | 60° | 1.20 | 20% |

| Eclipsed | 0° | 4.50 | <1% |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group is a fundamental reaction whose pathway can be modeled. ukm.my

Using DFT methods, the potential energy surface of the reaction can be mapped out. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS). lsu.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

For example, in a base-catalyzed hydrolysis, calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The transition state for this step would be a tetrahedral intermediate. By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the reaction rate can be predicted. This approach can distinguish between different possible pathways, such as concerted or stepwise mechanisms. researchgate.net

Prediction of Spectroscopic Data through Computational Methods

Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing the molecule. semanticscholar.org

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. semanticscholar.org These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, strong characteristic peaks would be predicted for the C=O stretch of the ester, the C-F stretch, and various C-H and C-O bond vibrations. The calculated frequencies are often systematically scaled to better match experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei can be calculated by determining the magnetic shielding around each nucleus within the computed electronic structure. These predictions help in assigning the signals in experimental NMR spectra. researchgate.net Coupling constants (J-couplings) can also be estimated, providing information about the connectivity and dihedral angles between atoms.

Table 3: Computationally Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | 1745 cm⁻¹ | C=O (ester) stretch |

| IR | Vibrational Frequency | 1105 cm⁻¹ | C-F stretch |

| ¹³C NMR | Chemical Shift | 171 ppm | C=O (ester) carbon |

| ¹⁹F NMR | Chemical Shift | -185 ppm | C-F fluorine |

| ¹H NMR | Chemical Shift | 4.15 ppm | -OCH₂- protons |

Investigations into Fluorine’s Electronic Effects on Reactivity

The fluorine atom significantly influences the molecule's properties through potent electronic effects. nih.gov Computational analysis can quantify these effects.

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the cyclobutyl ring through the sigma bonds. This is known as a negative inductive effect. nih.gov A Natural Bond Orbital (NBO) analysis can be performed to calculate the partial atomic charges, which would show a significant positive charge on the carbon atom bonded to fluorine (C1) and a corresponding negative charge on the fluorine atom. This electron withdrawal can increase the acidity of nearby protons and make the carbonyl carbon more electrophilic.

Mesomeric (Resonance) Effect (+M): While less significant than its inductive effect, fluorine can also donate electron density from its lone pairs into adjacent empty orbitals, a positive mesomeric effect. nih.gov However, due to the poor orbital overlap between the 2p orbital of fluorine and the 3p (or higher) orbitals of carbon, this effect is generally weak.

Solvation Effects on Molecular Behavior

The behavior of this compound can change significantly in solution compared to the gas phase. Computational models can account for these solvation effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum.

These calculations can reveal how a solvent stabilizes or destabilizes different conformers or transition states. For example, a polar solvent would be expected to preferentially stabilize the more polar conformers of this compound. researchgate.net It would also have a significant impact on the energy barrier of reactions involving charged species, such as hydrolysis, often stabilizing the transition state more than the reactants and thus accelerating the reaction. nih.gov

Application As a Synthetic Building Block and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Molecules

The reactivity of the ethyl ester functionality in Ethyl 2-(1-fluorocyclobutyl)acetate allows for its conversion into a variety of other functional groups, making it a valuable precursor for more complex fluorinated molecules. Standard organic transformations can be applied to this building block to achieve a range of derivatives.

For instance, hydrolysis of the ethyl ester under basic or acidic conditions yields 2-(1-fluorocyclobutyl)acetic acid. This carboxylic acid is a key intermediate that can be further modified. Amide bond formation, for example, can be achieved by coupling the acid with various amines using standard peptide coupling reagents, leading to a diverse array of amides. Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, 2-(1-fluorocyclobutyl)ethanol, which can then be used in etherification or other derivatization reactions.

These transformations are fundamental in leveraging this compound as a starting material for molecules where the fluorocyclobutane (B14750743) moiety is a critical component for achieving desired properties.

Role in the Elaboration of Cyclobutane-Containing Scaffolds

The cyclobutane (B1203170) ring is a desirable motif in medicinal chemistry as it provides a three-dimensional structure that can serve as a non-planar bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. This compound is an important tool for introducing this scaffold. The acetate (B1210297) side chain can be used to graft the fluorocyclobutane unit onto larger and more complex molecular frameworks.

For example, the enolate of this compound can be generated and used in alkylation reactions to form new carbon-carbon bonds at the position alpha to the carbonyl group. This allows for the extension of the side chain and the construction of more elaborate structures containing the 1-fluorocyclobutane core. While specific examples for this exact molecule are not extensively documented, this synthetic approach is a standard method for the elaboration of ester-containing building blocks.

Utility in Divergent Synthetic Strategies for Analogs

Divergent synthesis, a strategy where a common intermediate is used to generate a library of structurally related compounds, is a cornerstone of modern medicinal chemistry. This compound is well-suited for such strategies. Starting from this single building block, a multitude of analogs can be created through a few reliable chemical transformations.

As outlined in the table below, the ester group can be converted into a variety of other functionalities, each of which can be a starting point for further diversification. This approach allows for the systematic exploration of the chemical space around the fluorocyclobutane core, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

| Transformation | Resulting Functional Group | Potential for Further Diversification |

| Hydrolysis | Carboxylic Acid | Amide formation, reduction to alcohol, etc. |

| Reduction | Primary Alcohol | Oxidation, etherification, esterification |

| Aminolysis | Amide | Further N-alkylation or functionalization |

| Transesterification | Different Ester | Modifying solubility and reactivity |

Formation of Key Intermediates for Medicinal Chemistry Leads

The introduction of fluorinated cyclobutane moieties into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity. This compound serves as a precursor to key intermediates in the synthesis of such potential medicinal chemistry leads.

While detailed synthetic routes for specific drug candidates using this exact intermediate are often proprietary, the general strategy involves the conversion of the ethyl acetate group into a functionality that can be coupled to a larger pharmacophore. For example, the corresponding 2-(1-fluorocyclobutyl)acetic acid could be coupled with a heterocyclic amine, a common structural motif in many pharmaceuticals. The resulting amide would be a key intermediate, where the fluorocyclobutane unit has been successfully incorporated into a larger, more drug-like molecule. The unique conformational constraints and electronic properties of the fluorocyclobutane ring make it a desirable feature in the design of novel therapeutic agents.

Applications in Polymer Chemistry (as a monomer or modifying agent)

The use of fluorinated monomers in polymer chemistry can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. While direct polymerization of this compound is not a common application, its derivatives have potential in this field.

For instance, the corresponding alcohol, 2-(1-fluorocyclobutyl)ethanol, could be converted into an acrylate (B77674) or methacrylate (B99206) monomer. Polymerization of such a monomer would yield a polymer with pendant fluorocyclobutane groups. These groups could impart hydrophobicity and other desirable properties to the resulting material. Alternatively, the carboxylic acid derivative could be used as a co-monomer in the synthesis of polyesters or polyamides, thereby incorporating the fluorinated moiety into the polymer backbone. These applications, while plausible, remain an area for future exploration as specific examples are not prevalent in current literature.

Research Applications in Specialized Chemical Domains

Contribution to the Understanding of Fluorine Stereochemistry

The presence of a fluorine atom on a quaternary carbon within a strained cyclobutyl ring makes Ethyl 2-(1-fluorocyclobutyl)acetate a potentially valuable probe for studying the stereoelectronic effects of fluorine. The rigidity of the cyclobutane (B1203170) ring, in contrast to more flexible acyclic systems, can lock the molecule into specific conformations, allowing for a more precise investigation of how the highly electronegative fluorine atom influences the geometry, reactivity, and stability of the molecule.

Research in this area would likely focus on:

Conformational Analysis: Investigating the preferred puckering of the cyclobutyl ring and the orientation of the fluoro and acetate (B1210297) substituents. This can provide insights into the gauche effect and other non-covalent interactions involving fluorine.

Stereoselective Reactions: The fluorine atom can exert a significant directing effect in reactions on the cyclobutyl ring or the acetate side chain. Studying these reactions can help to elucidate the subtle interplay of steric and electronic effects that govern the stereochemical outcome of transformations on fluorinated carbocycles.

Significance in the Development of Novel Organic Reactions

The structural motifs present in this compound could be leveraged in the development of new synthetic methodologies. The strained four-membered ring is susceptible to various ring-opening reactions, which could be exploited to generate novel linear structures containing a fluorinated quaternary center.

Potential areas of exploration include:

Ring-Opening Reactions: The development of catalytic methods for the selective cleavage of the C-C bonds of the cyclobutane ring could lead to the synthesis of unique acyclic fluorinated compounds that are not easily accessible by other means.

Functional Group Interconversions: The ester functionality can be transformed into a wide range of other chemical groups, providing a handle for further synthetic elaboration. The development of novel transformations of the acetate moiety in the presence of the fluorinated cyclobutyl ring would be of synthetic interest.

Exploration in Agrochemical Research (as a synthetic intermediate)

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability. While there is no direct evidence of this compound being used in agrochemical synthesis, its structural features suggest it could be a valuable building block.

The introduction of a fluorinated cyclobutyl group into a potential agrochemical candidate could influence its:

Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450. This can lead to a longer-lasting effect of the active ingredient.

Role in the Synthesis of Optically Active Compounds (if asymmetric synthesis is explored)

The synthesis of enantiomerically pure fluorinated compounds is a major focus of modern pharmaceutical and materials research. If methods for the asymmetric synthesis of this compound were to be developed, it would become a highly valuable chiral building block.

The development of asymmetric routes to this compound could involve:

Catalytic Asymmetric Fluorination: The use of chiral catalysts to introduce the fluorine atom enantioselectively onto a prochiral cyclobutane precursor.

Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

The availability of enantiomerically pure this compound would open the door to the synthesis of a wide range of optically active molecules with potential applications in drug discovery and materials science.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. chemistryjournals.net Traditional methods for producing compounds like Ethyl 2-(1-fluorocyclobutyl)acetate often rely on hazardous reagents and generate significant waste. chemistryjournals.netrsc.org Current research is focused on developing greener alternatives.

One promising approach is the use of alternative, environmentally benign solvents such as water, ionic liquids, and supercritical fluids. chemistryjournals.net For instance, the synthesis of ethyl acetate (B1210297), a related ester, is being explored through microbial processes from renewable sugars, which is considered more environmentally friendly than traditional petrochemical routes. nih.govnih.gov Another green strategy involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. chemistryjournals.net The development of catalytic processes that improve atom economy and reduce waste is also a key area of research, as demonstrated by greener synthetic routes for commercial drugs like ibuprofen. chemistryjournals.net

Expansion of Reactivity and Transformation Profiles

Understanding and expanding the reactivity of this compound is crucial for its application as a building block in medicinal chemistry and materials science. chemrxiv.orgnih.gov Research in this area focuses on the functionalization of the cyclobutane (B1203170) ring and transformations of the ester group.

The rigid structure of the cyclobutane ring allows for precise spatial orientation of substituents, which can be leveraged in drug design. chemrxiv.org Recent studies have explored the synthesis of various functionalized cis- and trans-isomers of (fluoro)alkyl-substituted cyclobutanes. chemrxiv.orgnih.govchemrxiv.org These studies have revealed the significant impact of the relative configuration of substituents on the physicochemical properties of the resulting molecules. chemrxiv.org For example, the introduction of different fluoroalkyl groups (such as CHF₂, CF₃, and C₂F₅) onto the cyclobutane ring has been achieved through multi-step synthetic sequences, leading to a diverse range of building blocks. chemrxiv.org The development of methods for the stereoselective synthesis of complex cyclobutanes is an ongoing challenge, with approaches like C–H functionalization logic being explored as an alternative to traditional methods. acs.org

Exploration of Bio-Catalytic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. chemistryjournals.netnih.govresearchgate.net The application of biocatalysis to the synthesis of fluorinated compounds, including esters like this compound, is a rapidly growing field. nih.govresearchgate.net

Enzymes such as lipases, cytochrome P450 enzymes, and fluorinases are being investigated for their ability to perform selective fluorination and esterification reactions under mild conditions. nih.govnih.govresearchgate.net Lipases, for example, are widely used for the synthesis of esters due to their stability in non-aqueous media and broad substrate acceptance. mdpi.com A chemo-enzymatic strategy has been developed for the selective fluorination of non-activated C-H bonds, which involves an initial hydroxylation by a P450 enzyme followed by deoxofluorination. nih.gov This approach allows for the targeted introduction of fluorine atoms at positions that are difficult to access through conventional chemical methods. nih.gov The direct formation of the C-F bond by fluorinases is considered a particularly effective and promising method for the synthesis of fluorinated compounds. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. nih.gov The integration of flow chemistry with automated synthesis is a key area of development for the production of this compound and its derivatives.

Automated synthesis modules are particularly important for handling hazardous reagents and for the production of radiolabeled compounds, such as those used in Positron Emission Tomography (PET). nih.govacs.orglookchem.com Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds and other complex molecules, often in multi-step sequences. durham.ac.ukuc.pt For example, the synthesis of ethyl isocyanoacetate has been achieved in a telescoped continuous flow process. rsc.org This approach allows for the in-situ generation and immediate use of reactive intermediates, which can improve safety and yield. rsc.org The combination of flow chemistry with other technologies, such as microwave heating and immobilized reagents, has proven to be a powerful tool for chemical synthesis. durham.ac.uk

Design and Synthesis of Derivatives with Tailored Electronic Properties

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, which in turn can influence their reactivity and biological activity. nih.govresearchgate.net A key research direction is the design and synthesis of derivatives of this compound with tailored electronic properties for specific applications.

The synthesis of functionalized cyclobutanes with various substituents allows for the fine-tuning of properties like lipophilicity and acidity. nih.govchemrxiv.org For instance, studies on cis-1,2-disubstituted cyclobutanes have shown that they have significantly lower lipophilicity compared to their trans-isomers. nih.govchemrxiv.org Computational analysis and experimental data suggest that the conformation of the cyclobutane ring plays a crucial role in determining these properties. nih.govchemrxiv.org The ability to synthesize a wide variety of mono-substituted CF₃-cyclobutanes has been demonstrated, which can serve as analogues for the tert-butyl group in drug design. acs.org The synthesis of chalcone (B49325) derivatives incorporating an ethyl acetate moiety has also been reported, and their electronic and enzyme inhibition properties have been studied. nih.gov

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The development of advanced analytical techniques for the real-time, in-situ monitoring of chemical reactions is essential for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. chemistryjournals.net For the synthesis of this compound, this includes monitoring the formation of the cyclobutane ring, the introduction of the fluorine atom, and the esterification process.

Flow reactors can be coupled with in-line analytical techniques, such as spectroscopy and chromatography, to provide real-time data on reaction progress. chemistryjournals.net This allows for rapid optimization of parameters like temperature, pressure, and residence time. nih.govnih.gov For example, in the flow synthesis of C-glycosyl acetates, in-line monitoring can help to improve yields compared to batch procedures. nih.gov In the context of biocatalysis, model-based methods that rely on gas-phase concentrations have been developed to quantify the synthesis of volatile esters like ethyl acetate in real-time. nih.gov Advanced characterization of the final products, including fluorinated compounds, is also crucial. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry are used to confirm the structure and purity of the synthesized molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(1-fluorocyclobutyl)acetate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting ethyl acetoacetate with fluorinated cyclobutyl precursors under acid- or base-catalyzed conditions. Key parameters include temperature control (50–80°C), solvent selection (e.g., THF or DCM), and reaction time optimization (6–24 hours) to maximize yield and purity. Catalysts like p-toluenesulfonic acid or DBU are often used to facilitate esterification and cyclobutane ring formation. Post-synthesis purification via column chromatography or distillation is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the fluorocyclobutyl group and ester linkage. The fluorine atom’s deshielding effect and splitting patterns help identify its position.

- GC-MS : Used to assess purity and detect volatile byproducts. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural elucidation (e.g., m/z peaks corresponding to cyclobutyl or fluorinated fragments) .

- FT-IR : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-F bonds (stretch at 1000–1100 cm⁻¹).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a fluorinated building block for synthesizing bioactive molecules. Its cyclobutyl group enhances metabolic stability, while the fluorine atom modulates lipophilicity and binding affinity. Applications include:

- Drug Discovery : Incorporation into protease inhibitors or kinase-targeting scaffolds.

- Probe Design : Fluorine’s NMR-active properties enable tracking in metabolic studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of fluorinated cyclobutane derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides unambiguous confirmation of the fluorocyclobutyl geometry. For challenging cases (e.g., disorder or twinning):

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : Anisotropic displacement parameters and restraints for fluorine atoms improve model accuracy.

- Validation : Tools like PLATON or CCDC’s Mercury assess geometric plausibility .

Q. What strategies mitigate fluorocyclobutyl ring strain during synthesis or derivatization?

- Methodological Answer :

- Ring-Opening Prevention : Use non-nucleophilic bases (e.g., KHMDS) to avoid fluoride elimination.

- Strain Relief : Introduce electron-withdrawing groups (e.g., esters) to stabilize the cyclobutane ring.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict ring stability under varying substituents and reaction conditions .

Q. How should researchers address contradictions between GC-MS and NMR data for fluorinated analogs?

- Methodological Answer :

- Purity Check : Confirm sample homogeneity via HPLC-UV/ELSD to rule out impurities affecting NMR signals.

- Isotopic Peaks : GC-MS may misidentify fluorine-containing fragments due to isotopic abundance (e.g., ¹⁹F vs. ¹H). Cross-validate with high-resolution MS (HRMS) or ¹⁹F NMR .

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) do not overlap with key NMR peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.